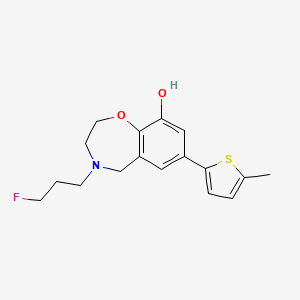![molecular formula C19H22N2O3S B5342555 5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5342555.png)
5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as AMB-THZ-1, is a thiazolone derivative that has been of interest to the scientific community due to its potential applications in drug development and as a tool for studying biological processes. In
Mechanism of Action
The exact mechanism of action of 5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme thioredoxin reductase, which is involved in cellular redox regulation. This inhibition leads to an increase in reactive oxygen species and a decrease in cellular antioxidant capacity, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and modulate autophagy. In addition, it has been shown to increase reactive oxygen species levels and decrease cellular antioxidant capacity. These effects have been studied in vitro and in vivo and suggest that this compound has potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer and antifungal activities make it a useful tool for studying these diseases. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. In addition, its effects may vary depending on the cell type or organism being studied.
Future Directions
There are several future directions for research on 5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of new anticancer and antifungal drugs based on the structure of this compound. Another area of research is the further elucidation of its mechanism of action and its effects on cellular signaling pathways. In addition, there is potential for the use of this compound as a tool for studying redox regulation and autophagy in various disease models. Overall, the potential applications of this compound make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of 5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-(allyloxy)benzaldehyde with 2-(2,6-dimethyl-4-morpholinyl)thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been reported in the literature and has been used by several research groups to produce this compound for their studies.
Scientific Research Applications
5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have potential applications in drug development. It has been reported to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal activity, making it a potential candidate for the development of new antifungal drugs. In addition, this compound has been used as a tool for studying biological processes, such as the regulation of autophagy and the role of reactive oxygen species in cellular signaling.
properties
IUPAC Name |
(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-9-23-16-7-5-15(6-8-16)10-17-18(22)20-19(25-17)21-11-13(2)24-14(3)12-21/h4-8,10,13-14H,1,9,11-12H2,2-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLTMMZTQGEEL-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [5-(3-bromo-4-sec-butoxy-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5342475.png)
![2-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5342483.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B5342491.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5342498.png)
![2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5342508.png)


![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5342525.png)
![3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5342538.png)
![7-(4-isopropylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5342546.png)
![10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5342553.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)
